benzyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate -

benzyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

Catalog Number: EVT-4197769
CAS Number:
Molecular Formula: C27H29N3O4S
Molecular Weight: 491.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate belongs to a class of organic compounds known as 1,4-dihydropyridines (DHPs). DHPs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and hepatoprotective effects [, , ]. While the specific compound discussed here has not been extensively studied, research on similar DHP derivatives suggests potential applications in the treatment of various diseases.

Applications
  • Anti-inflammatory activity: Several 1,4-dihydropyridine derivatives have shown promising anti-inflammatory effects in experimental models []. These compounds could potentially be further developed for treating inflammatory diseases.
  • Hepatoprotective activity: Research suggests that some 1,4-dihydropyridines can protect the liver from damage caused by toxins or diseases []. This finding highlights their potential application in developing new therapies for liver diseases.
  • Analgesic activity: Studies have demonstrated that certain 1,4-dihydropyridines exhibit analgesic properties, suggesting their potential use in pain management [].

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate

    Compound Description: This 1,4-dihydropyridine derivative, coded as mar-040, demonstrated significant anti-inflammatory activity in a formalin-induced paw edema model in rats. It exhibited 33-fold, 26-fold, 25-fold, and 30-fold higher efficacy compared to indomethacin, sodium diclofenac, meloxicam, and sodium metamizole, respectively [].

    Compound Description: Another potent 1,4-dihydropyridine derivative, coded as mar-037, displayed remarkable anti-inflammatory activity in the formalin-induced paw edema assay []. It outperformed reference drugs, exhibiting 17-23 fold higher efficacy.

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate

    Compound Description: This 1,4-dihydropyridine derivative, designated as mаr-014, showed notable anti-inflammatory effects in the formalin-induced paw edema model [], demonstrating 2.7-fold higher effectiveness compared to standard anti-inflammatory drugs.

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    Compound Description: This compound, referred to as mar-033, belongs to the 1,4-dihydropyridine class and displayed promising anti-inflammatory properties in the formalin-induced paw edema test [], demonstrating 2.7-fold higher efficacy compared to reference medications.

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

    Compound Description: This compound, assigned the laboratory code as-262, belongs to the dihydropyridine class and exhibited notable analgesic activity in the hot plate test [], demonstrating 2.03-fold higher efficacy compared to the reference drug metamizole sodium.

    Compound Description: Identified by the laboratory code d02-138, this dihydropyridine derivative exhibited potent analgesic properties in the hot plate test, surpassing the efficacy of the reference drug metamizole sodium by 1.9-fold [].

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

    Compound Description: This 1,4-dihydropyridine derivative, designated as CV146, demonstrated promising hepatoprotective effects in a rat model of tetrachloromethane-induced acute hepatitis [, ]. It significantly reduced blood levels of total bilirubin, alanine aminotransferase, aspartate aminotransferase, thymol turbidity, and alkaline phosphatase, indicating its potential as a candidate for further preclinical studies [, ].

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide

    Compound Description: This partially hydrogenated pyridine, coded as СV046, exhibited significant hepatoprotective and detoxifying activity in a rat model of combined paracetamol-alcoholic liver injury []. It effectively reduced total bilirubin levels in the blood, suggesting its potential in treating liver damage.

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide

    Compound Description: Designated as СV047, this partially hydrogenated pyridine demonstrated promising hepatoprotective and detoxifying properties in a rat model of combined paracetamol-alcoholic liver injury [], effectively lowering total bilirubin levels in the blood.

Properties

Product Name

benzyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

IUPAC Name

benzyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C27H29N3O4S/c1-18-24(27(32)34-16-19-9-4-2-5-10-19)25(22-13-8-14-33-22)21(15-28)26(29-18)35-17-23(31)30-20-11-6-3-7-12-20/h2,4-5,8-10,13-14,20,25,29H,3,6-7,11-12,16-17H2,1H3,(H,30,31)

InChI Key

GHFQGYOBVPMVCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2CCCCC2)C#N)C3=CC=CO3)C(=O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.